4-Benzylsemicarbazide
Overview
Description
4-Benzylsemicarbazide is an organic compound with the molecular formula C8H11N3O. It is a derivative of semicarbazide, where the hydrogen atom at the fourth position is replaced by a benzyl group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylsemicarbazide can be synthesized through several methods. One common approach involves the reaction of benzyl isocyanate with hydrazine hydrate. The reaction typically proceeds under mild conditions, often in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
C6H5CH2NCO+NH2NH2⋅H2O→C6H5CH2NHCONHNH2
Another method involves the reaction of benzylamine with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and yields this compound as the product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylsemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzylurea derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted semicarbazides depending on the nucleophile used.
Scientific Research Applications
4-Benzylsemicarbazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-Benzylsemicarbazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Benzylsemicarbazide can be compared with other semicarbazide derivatives, such as:
- 4-Phenylsemicarbazide
- 4-Cyclohexylsemicarbazide
- 4-Benzyloxysemicarbazide
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This makes it distinct from other semicarbazide derivatives and suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-amino-3-benzylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOJUQGKURDYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474008 | |
Record name | 4-Benzylsemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16956-42-6 | |
Record name | 4-Benzylsemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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